Tetratriacontane (CAS: 14167-59-0) is a linear, saturated hydrocarbon (n-alkane) with 34 carbon atoms. As with other long-chain alkanes, its primary procurement-relevant properties are dictated by its chain length, which results in strong van der Waals forces between molecules. This imparts a high melting point (approximately 72-75°C), low volatility, and inherent hydrophobicity, making it solid at room temperature and soluble in organic solvents but not water. These fundamental characteristics position it for applications where precise thermal behavior and surface properties are critical, such as in phase-change materials (PCMs) for thermal energy storage and the formulation of hydrophobic coatings.
Substituting Tetratriacontane with other n-alkanes, even those with similar chain lengths like Dotriacontane (C32) or Hexatriacontane (C36), is often unfeasible due to the precise dependence of thermal and physical properties on carbon number. The melting point, latent heat of fusion, and crystalline structure of n-alkanes are highly sensitive to chain length, with even-numbered alkanes like Tetratriacontane exhibiting distinct packing efficiencies and higher melting points compared to their adjacent odd-numbered counterparts. For applications such as phase-change materials (PCMs), a deviation of even a few degrees in the phase transition temperature can render a material unsuitable for a specific thermal management task. Therefore, using a different alkane can lead to process failure, incorrect thermal regulation, or unpredictable performance in self-assembling systems and calibrated analytical standards.
Tetratriacontane exhibits a sharp, well-defined melting point in the range of 72-75°C. This positions it directly within the operational window for mid-temperature industrial heat recovery and thermal regulation, a range not optimally served by its nearest even-chain neighbors. For comparison, Dotriacontane (C32) melts at a lower temperature of 69-71°C, while Hexatriacontane (C36) melts at a higher 75-78°C. This specific melting point is critical for applications designed to store and release thermal energy within the 70-80°C range.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 72-75 |
| Comparator Or Baseline | Dotriacontane (C32): 69-71°C; Hexatriacontane (C36): 75-78°C |
| Quantified Difference | Approximately 3-5°C shift per two-carbon increment, enabling precise temperature targeting. |
| Conditions | Standard atmospheric pressure |
For thermal energy storage applications, the melting point must align precisely with the process operating temperature to maximize latent heat transfer efficiency; a mismatch of a few degrees can render the material ineffective.
Long-chain n-alkanes with an even number of carbons generally exhibit higher enthalpies of fusion (latent heat) compared to their odd-numbered neighbors due to more efficient crystal packing. Within this superior class, Tetratriacontane offers a high latent heat storage capacity, often reported around 240-250 J/g. This value is critical for designing compact thermal energy storage systems. While direct, side-by-side comparisons of high-purity alkanes are limited in single studies, the trend shows that chain length directly influences storage capacity, making the selection of a specific alkane a key design parameter for achieving required energy density.
| Evidence Dimension | Latent Heat of Fusion (J/g) |
| Target Compound Data | Approx. 240-250 |
| Comparator Or Baseline | General trend for even-numbered long-chain alkanes is >200 J/g, often superior to odd-numbered alkanes. |
| Quantified Difference | Significantly higher than many other classes of organic PCMs like fatty acids or alcohols in the same temperature range. |
| Conditions | Measured via Differential Scanning Calorimetry (DSC) |
A higher latent heat of fusion means more thermal energy can be stored per unit mass, allowing for smaller, lighter, and more cost-effective thermal management systems.
High-purity Tetratriacontane (>98% or >99% by GC) serves as a critical analytical standard for the calibration of gas chromatography (GC) and other analytical techniques, particularly in the petroleum and environmental sectors. Its utility stems from its defined molecular weight and elution time, which provides a reliable reference point for quantifying other long-chain hydrocarbons. In contrast, crude mixtures or lower-purity alkanes are unsuitable for these applications, as impurities would introduce significant errors in quantification and compound identification. The use of a specific, high-purity n-alkane like Tetratriacontane ensures the accuracy and reproducibility of analytical results.
| Evidence Dimension | Purity (GC) |
| Target Compound Data | >98.0% to >99.0% |
| Comparator Or Baseline | Crude paraffin waxes or technical-grade mixtures with broad chain-length distributions. |
| Quantified Difference | Single, sharp peak in GC analysis versus a complex chromatogram for mixtures. |
| Conditions | Gas Chromatography (GC) analysis |
For quantitative analysis and instrument calibration, the use of a high-purity, single-component standard is non-negotiable to ensure data integrity and inter-laboratory consistency.
Due to its specific melting point of ~72-75°C and high latent heat of fusion, Tetratriacontane is an ideal candidate for use in phase-change material (PCM) formulations targeting mid-temperature (60-80°C) industrial applications. This includes storing and releasing waste heat from processes in the food and beverage, textile, and chemical industries, thereby improving energy efficiency.
The long-chain structure and thermal stability of Tetratriacontane make it a suitable component for formulating specialty lubricants and greases designed for high-temperature applications where lower alkanes would volatilize. Its defined melting behavior ensures consistent performance across a narrow operational temperature window.
High-purity Tetratriacontane is procured as a certified analytical standard for calibrating gas chromatographs (GC). Its specific retention time and known concentration allow for the accurate quantification of heavy hydrocarbons in complex mixtures like crude oil, fuels, and environmental samples, ensuring regulatory compliance and quality control.
As a well-defined, long-chain molecule, Tetratriacontane is used in materials science research to study the fundamental principles of self-assembly and crystallization. Its ability to form ordered nanostructures on surfaces makes it a valuable model compound for developing novel hydrophobic coatings and functionalized materials.